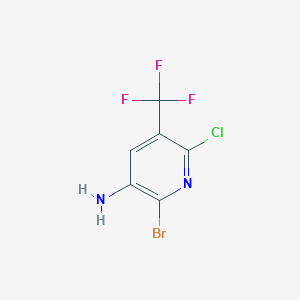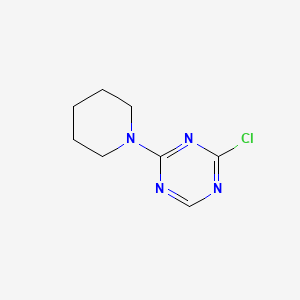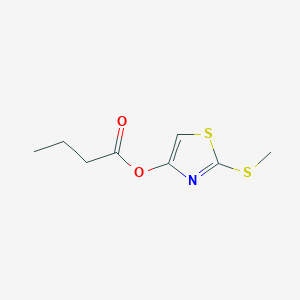![molecular formula C14H10ClFO B13907531 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893739-16-7](/img/structure/B13907531.png)
1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanone group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-chloro-3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can be attacked by electrophiles. The presence of the chloro and fluoro substituents can influence the reactivity and orientation of the substitution .
Comparación Con Compuestos Similares
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other biphenyl derivatives such as:
1-(4’-Chloro-3’-methoxy[1,1’-biphenyl]-3-yl) ethanone: This compound has a methoxy group instead of a fluoro group, which can affect its reactivity and applications.
1-(4’-Chloro-3’-hydroxy[1,1’-biphenyl]-3-yl) ethanone:
The unique combination of chloro and fluoro substituents in 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone makes it distinct from other similar compounds, providing it with specific reactivity and applications.
Propiedades
Número CAS |
893739-16-7 |
|---|---|
Fórmula molecular |
C14H10ClFO |
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
1-[3-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15)14(16)8-12/h2-8H,1H3 |
Clave InChI |
DJSKHUKXBVBHPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


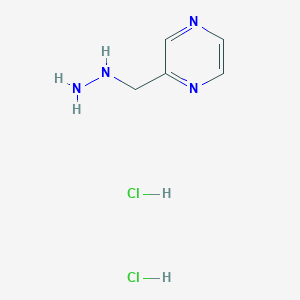
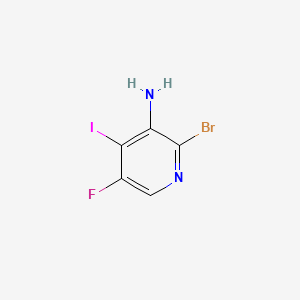
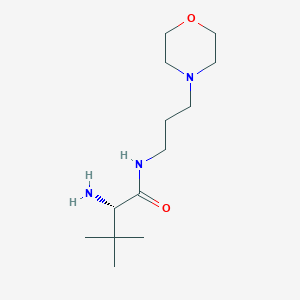
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
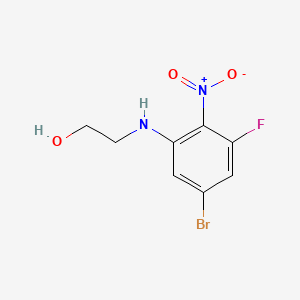
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
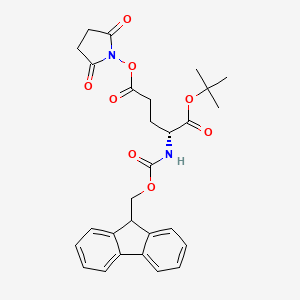
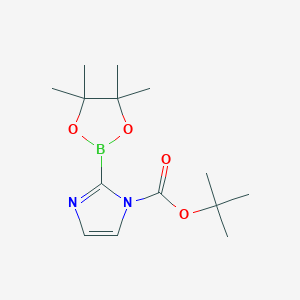
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
